5-甲基-2-苯基吗啉

描述

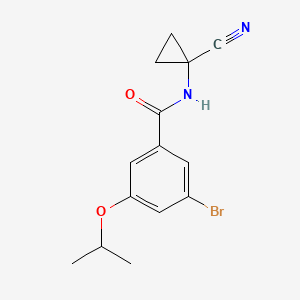

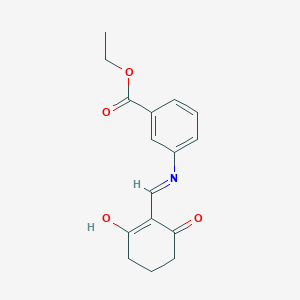

5-Methyl-2-phenylmorpholine is a chemical compound with the molecular formula C11H15NO . It is a derivative of morpholine, a six-membered heterocyclic compound containing two heteroatoms, oxygen and nitrogen .

Molecular Structure Analysis

The molecular structure of 5-Methyl-2-phenylmorpholine consists of a morpholine ring with a methyl group at the 5-position and a phenyl group at the 2-position . The molecular weight is 177.24 g/mol .科学研究应用

合成和抗抑郁活性

5-甲基-2-苯基吗啉化合物已被合成,并显示出在抗抑郁活性方面的潜力。具体来说,该研究涉及合成 2-芳基-3-甲基-5-苯基吗啉化合物,并在小鼠中测试其抗抑郁活性,有希望的结果表明,与对照小鼠相比,给予某些中间体的强迫游泳试验中的小鼠不动时间更短 (肖新,2007)。

DNA 和 RNA 甲酰化研究

对核酸修饰的研究,特别是 DNA 和 RNA 甲酰化,已经使用了 5-甲基-2-苯基吗啉的衍生物。该研究引入了一种敏感测定 DNA 和 RNA 甲酰化的方法,显着提高了检测限,并揭示了人体样本中甲酰化核苷的新见解,表明 DNA 和 RNA 甲酰化在生理过程和疾病状态中的潜在作用 (韩鹏江等人,2017)。

人神经激肽-1 受体拮抗剂的前药开发

与 5-甲基-2-苯基吗啉相关的化合物已用于水溶性前药的开发,特别是靶向人神经激肽-1 受体。这些化合物已在炎症的临床前模型中显示出潜力,并且适用于人类的静脉内给药,为新的治疗选择铺平了道路 (J. Hale 等人,2000)。

DNA 结合和生物活性

关于分子结构与生物活性之间关系的研究涉及甲基取代的菲咯啉,它与 5-甲基-2-苯基吗啉结构相关。这些研究对于理解这些化合物的细胞毒性和 DNA 结合特性非常重要,为药物化学和药物设计领域做出了贡献 (C. Brodie 等人,2004)。

有机反应中的催化活性

研究还探讨了与 5-甲基-2-苯基吗啉相关的化合物的催化活性,特别是在有机底物的溴化中。这项研究突出了取代基对硒氧化物活性影响,并提供了对有机合成中这些催化剂的机理和效率的宝贵见解 (M. Goodman 等人,2004)。

作用机制

Target of Action

The primary targets of 5-Methyl-2-phenylmorpholine are the Sodium-dependent noradrenaline transporter and the Sodium-dependent dopamine transporter . These transporters play a crucial role in the reuptake of norepinephrine and dopamine into the presynaptic neuron, which is a key process in neurotransmission .

Mode of Action

5-Methyl-2-phenylmorpholine is thought to block the reuptake of norepinephrine and dopamine into the presynaptic neuron . This leads to an increase in the release of these monoamines into the extraneuronal space . The increased levels of these neurotransmitters can lead to various physiological effects, depending on the specific neural pathways involved .

Biochemical Pathways

For example, dopamine is involved in controlling emotional behavior, initiating and controlling fine movement, and controlling the hypothalamic-pituitary endocrine system .

Pharmacokinetics

It is known that similar compounds are readily absorbed from the gastrointestinal tract . The metabolism of these compounds is primarily hepatic, involving enzymes such as CYP3A and CYP2D6 .

Result of Action

The molecular and cellular effects of 5-Methyl-2-phenylmorpholine’s action are largely dependent on its interaction with its targets and the specific neural pathways involved. For example, its action on the dopamine transporter can lead to increased dopamine levels, which can have various effects on emotional behavior, movement control, and endocrine regulation .

生化分析

Biochemical Properties

It is known that morpholine derivatives, which include 5-Methyl-2-phenylmorpholine, have a wide range of pharmacological activities

Cellular Effects

Morpholine derivatives have been shown to have various effects on cells, including impacts on cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

It is known that some morpholine derivatives act as selective norepinephrine reuptake inhibitors , but whether this applies to 5-Methyl-2-phenylmorpholine is unclear

属性

IUPAC Name |

5-methyl-2-phenylmorpholine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO/c1-9-8-13-11(7-12-9)10-5-3-2-4-6-10/h2-6,9,11-12H,7-8H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LQHGEOIBMBXJGV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1COC(CN1)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601342176 | |

| Record name | Isophenmetrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601342176 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

80123-66-6 | |

| Record name | Isophenmetrazine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0080123666 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Isophenmetrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601342176 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ISOPHENMETRAZINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UA7BGB6LZ3 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-(6-(4-fluorophenyl)imidazo[2,1-b]thiazol-3-yl)-N-(2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)ethyl)acetamide](/img/structure/B2794686.png)

![N-[(1-Morpholin-4-ylcyclobutyl)methyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B2794687.png)

![N-(4-isopropylphenyl)-2-(4-oxo-2-(p-tolyl)pyrazolo[1,5-a]pyrazin-5(4H)-yl)acetamide](/img/no-structure.png)

![2-{[(4-fluorophenyl)sulfonyl]anilino}-N-(4-methoxyphenyl)acetamide](/img/structure/B2794694.png)

![2-(4-(4-methoxyphenyl)-6-oxopyrimidin-1(6H)-yl)-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)acetamide](/img/structure/B2794698.png)

![N-[4-(1,1-dioxothiazinan-2-yl)phenyl]thiophene-2-carboxamide](/img/structure/B2794702.png)